N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide
Description
N-[[(4,6-Dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide is a structurally complex acetamide derivative featuring a 4,6-dimethylpyrimidin-2-ylamino group and a 3-methoxyanilino moiety linked via a methylidene bridge. The 3-methoxy group on the anilino ring introduces electron-donating properties, which may enhance solubility and modulate binding affinity compared to other substituents .
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-10-8-11(2)18-15(17-10)21-16(19-12(3)22)20-13-6-5-7-14(9-13)23-4/h5-9H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
QCOIMSKKBFAKLX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)OC)\NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methoxyaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques. The reaction conditions are carefully monitored and controlled to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide involves the condensation reaction between 4,6-dimethylpyrimidin-2-amine and 3-methoxyaniline, followed by acetamide formation. The compound has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| This compound | MDA-MB-231 | 70% |
| This compound | A549 | 65% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Anticancer Activity Study
In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by 80%, suggesting its potential use in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- This difference may influence binding kinetics in enzyme inhibition.
- Linkage Type : Compounds with sulfur bridges (e.g., SirReal2) exhibit distinct conformational rigidity and electronic properties compared to methylidene-bridged derivatives. The sulfur atom in SirReal2 facilitates thioether bond formation, critical for its SIRT2 inhibitory activity .
Physicochemical and Crystallographic Properties
- Crystal Packing : In sulfur-bridged analogues (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide), the dihedral angle between the pyrimidine and benzene rings is ~91.9°, indicating near-perpendicular orientation, which may reduce π-stacking interactions compared to planar methylidene-linked derivatives .
- Bond Lengths : The Csp²–S bond in sulfur-bridged compounds (1.759 Å) is shorter than Csp³–S bonds (1.795 Å), reflecting differences in hybridization and conjugation .
Pharmacological Potential
- Target Engagement : The 4,6-dimethylpyrimidine core is a common pharmacophore in kinase and sirtuin inhibitors. For example, SirReal2’s SIRT2 inhibition (IC₅₀ = 0.15 μM) highlights the pyrimidine moiety’s role in binding to NAD⁺-dependent deacetylases .
Biological Activity
N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, along with relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4,6-dimethylpyrimidine derivatives with 3-methoxyaniline and acetamide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound.
| Characterization Technique | Details |
|---|---|
| NMR | Confirmed structural integrity with specific chemical shifts indicating functional groups. |
| IR | Characteristic peaks corresponding to amide and aromatic groups. |
| HRMS | Accurate mass measurements confirming molecular formula. |
Anticancer Activity
Research has indicated that compounds related to this compound exhibit significant anticancer properties. For instance, studies on similar pyrimidine derivatives have shown their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and modulation of cell cycle progression .
Neuroprotective Effects
Neuroprotective studies suggest that derivatives containing similar structural motifs can attenuate oxidative stress-induced neuroinflammation. These compounds have been shown to protect neuronal cells from ethanol-induced damage in rat models, highlighting their potential in treating neurodegenerative diseases .
Anticonvulsant Activity
Preliminary pharmacological evaluations indicate that some derivatives may possess anticonvulsant properties. The mechanism appears to involve interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial for maintaining neuronal excitability .
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of a compound structurally related to this compound against various tumor cell lines. Results indicated significant cytotoxicity and apoptosis induction at micromolar concentrations .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of similar compounds in a model of oxidative stress. The results demonstrated reduced markers of inflammation and improved neuronal survival rates, suggesting therapeutic potential for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
